3-(Benzyloxy)-1,1,1-trifluorobutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylmethoxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8(10(15)11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNAVCEQVDRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Benzyloxy 1,1,1 Trifluorobutan 2 One
Reactions Involving the Carbonyl Group
The carbonyl group in 3-(benzyloxy)-1,1,1-trifluorobutan-2-one is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic Additions with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, is a fundamental method for carbon-carbon bond formation, leading to the synthesis of tertiary trifluoromethylated alcohols. These alcohols are valuable building blocks in medicinal chemistry and materials science.
Organometallic reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon. The general mechanism involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the corresponding alcohol.
Table 1: Nucleophilic Addition of Organometallic Reagents to this compound
| Organometallic Reagent (R-M) | Product | Potential Observations |
| Methylmagnesium bromide (CH₃MgBr) | 3-(Benzyloxy)-1,1,1-trifluoro-2-methylbutan-2-ol | Formation of a tertiary alcohol. |
| Phenyllithium (C₆H₅Li) | 3-(Benzyloxy)-1,1,1-trifluoro-2-phenylbutan-2-ol | Arylation of the carbonyl carbon. |
| Vinylmagnesium bromide (CH₂=CHMgBr) | 3-(Benzyloxy)-1,1,1-trifluoro-2-vinylbutan-2-ol | Introduction of an alkenyl group. |
Research on analogous α-alkoxy-α,β-unsaturated trifluoromethylketones has shown that Grignard reagents can undergo 1,2-addition to the carbonyl group. soton.ac.uk This suggests that for this compound, direct addition to the carbonyl is the expected major pathway. The choice of the organometallic reagent and reaction conditions can influence the stereochemical outcome of the reaction, especially when chiral reagents or catalysts are employed, offering a route to enantiomerically enriched tertiary alcohols.
Condensation Reactions with Nitrogen-Containing Compounds
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
The initial step involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the C=N double bond.
Table 2: Condensation Reactions of this compound
| Nitrogen-Containing Compound | Intermediate | Product | Product Class |
| Primary Amine (R-NH₂) | Carbinolamine | 3-(Benzyloxy)-1,1,1-trifluoro-N-R-butan-2-imine | Imine (Schiff Base) |
| Hydrazine (H₂NNH₂) | Carbinolamine | This compound hydrazone | Hydrazone |
| Phenylhydrazine (C₆H₅NHNH₂) | Carbinolamine | This compound phenylhydrazone | Phenylhydrazone |
The formation of hydrazones from trifluoromethyl ketones is a well-established transformation. nih.govwikipedia.org For instance, trifluoromethyl ketones react with N,N-dimethylhydrazine to yield the corresponding N,N-dimethylhydrazones. nih.gov The resulting trifluoromethylated imines and hydrazones are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. For example, trifluoromethyl N-acylhydrazones can undergo cyclization reactions to produce multisubstituted trifluoromethyloxazolines. rsc.org
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a dominant feature in the molecular structure of this compound, profoundly influencing its chemical reactivity.
Fluorine-Specific Electronic and Steric Effects on Reaction Pathways
The strong electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group significantly impacts the electronic environment of the adjacent carbonyl group. This inductive effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated ketones. This heightened electrophilicity facilitates reactions such as additions of organometallic reagents and condensation with nitrogen-containing compounds.
Sterically, the trifluoromethyl group is larger than a hydrogen atom but is considered to be of a similar size to an ethyl group. This steric bulk can influence the approach of nucleophiles to the carbonyl carbon. In nucleophilic addition reactions, the CF₃ group can direct the incoming nucleophile to the opposite face of the molecule, potentially leading to diastereoselective transformations, especially in cyclic or sterically hindered substrates.
Furthermore, the presence of the trifluoromethyl group can stabilize intermediates and transition states. For example, in the formation of tetrahedral intermediates during nucleophilic addition, the electron-withdrawing nature of the CF₃ group can stabilize the resulting alkoxide.
Transformations of the Benzyloxy Moiety
The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality at the α-position to the carbonyl. The removal of this group is a crucial step in synthetic pathways where the free hydroxyl group is required for subsequent transformations.
Deprotection and Cleavage Strategies
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl (B1604629) ether deprotection. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The benzyl group is cleaved to yield the corresponding alcohol and toluene (B28343) as a byproduct. researchgate.netambeed.com This method is generally compatible with a wide range of functional groups. However, care must be taken if other reducible groups, such as alkenes or alkynes, are present in the molecule. Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine atom has been demonstrated with careful selection of the palladium catalyst and reaction conditions. nacatsoc.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of catalyst-poisoning groups (e.g., thiols) or other reducible functionalities. The reaction is typically performed at low temperatures. The use of a cation scavenger, such as pentamethylbenzene, is often employed to trap the benzyl cation generated during the reaction, preventing side reactions. organic-chemistry.orgnih.gov This method has been shown to be chemoselective for the debenzylation of aryl benzyl ethers in the presence of various functional groups. organic-chemistry.org
Table 3: Deprotection Strategies for the Benzyloxy Group
| Reagent/Method | Conditions | Products | Notes |
| H₂, Pd/C | Catalytic hydrogenolysis | 3-Hydroxy-1,1,1-trifluorobutan-2-one + Toluene | Mild conditions, sensitive to other reducible groups. |
| BCl₃, Pentamethylbenzene | Lewis acid cleavage | 3-Hydroxy-1,1,1-trifluorobutan-2-one + Benzylated scavenger | Useful for substrates incompatible with hydrogenolysis. |
The choice of deprotection strategy must consider the stability of the trifluoromethyl ketone moiety. Both catalytic hydrogenolysis and carefully controlled Lewis acid-mediated cleavage are generally compatible with the trifluoromethyl group.
Broader Chemical Transformations
Derivatization via Sulfonylation of Alcohol Moieties in Related Benzyloxy-Containing Substrates
While this compound is a ketone, a common and powerful strategy in organic synthesis involves the reduction of a ketone to its corresponding secondary alcohol, which can then be further derivatized. The reduction of the ketone in the target compound would yield 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol. This alcohol moiety introduces a new site for chemical transformation, notably derivatization via sulfonylation.
Sulfonylation is the process of converting an alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This transformation is synthetically valuable because it converts the hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions.
The sulfonylation of alcohols in benzyloxy-containing substrates is a well-established procedure. For instance, research on the selective oxidation of benzylic C–H bonds has led to the synthesis of benzylic alcohols, which are then converted to benzylic mesylates using reagents like bis(methanesulfonyl) peroxide. acs.org This demonstrates the direct application of sulfonylation to a hydroxyl group within a molecule that also contains a benzyloxy-like structure. acs.org The sulfonylation of various alcohols, including those with steric hindrance, can be achieved efficiently using sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst. google.com In some cases, benzylic alcohols themselves can be activated to form reactive sulfuric acid esters through sulfo-conjugation, highlighting the propensity of this functional group to undergo such transformations. nih.gov
For the putative 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol, the secondary alcohol could be readily converted to a sulfonate ester. This derivatization would open pathways for introducing a wide range of nucleophiles at that position, significantly broadening the synthetic utility of the original ketone scaffold.
The table below outlines common reagents used for the sulfonylation of alcohols.
Table 2: Common Reagents for Sulfonylation of Alcohols
| Sulfonate Ester | Sulfonylating Agent | Common Base |
|---|---|---|
| Mesylate (OMs) | Methanesulfonyl chloride (MsCl) | Triethylamine, Pyridine |
| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine |
| Triflate (OTf) | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Pyridine, 2,6-Lutidine |
Mechanistic Investigations and Computational Studies of 3 Benzyloxy 1,1,1 Trifluorobutan 2 One Chemistry
Elucidation of Reaction Mechanisms in Synthesis and Transformations
The synthesis of α-alkoxy-β-trifluoromethyl ketones, such as 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one, often involves nucleophilic addition or condensation reactions. A common synthetic route is the Claisen condensation, where an ester reacts with a ketone. For instance, the synthesis of the related compound 4-[4-(Benzyloxy)phenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is achieved through the reaction of 1-[4-(benzyloxy)phenyl]ethanone with ethyl trifluoroacetate (B77799) in the presence of a base like sodium methoxide (B1231860) researchgate.net. This suggests a plausible mechanism for synthesizing this compound could involve the condensation of a benzyloxy-substituted ketone with a trifluoroacetylating agent.
The transformations of fluorinated ketones are dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing trifluoromethyl (CF₃) group. This makes them highly susceptible to nucleophilic attack.
Key Reaction Mechanisms:
Nucleophilic Addition: The addition of nucleophiles to the carbonyl group is a fundamental reaction. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol semanticscholar.org. For trifluoromethyl ketones, this reaction is often rapid and efficient semanticscholar.org.
Trifluoromethylation: Reagents like (Trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, are widely used to introduce a CF₃ group. The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) ion, which generates a pentacoordinate silicon species that serves as a CF₃ carbanion equivalent semanticscholar.orgconicet.gov.ar. A proposed mechanism involves the formation of an alkoxide adduct which then reacts with TMSCF₃ to form a pentavalent complex that transfers the trifluoromethyl group to another carbonyl molecule semanticscholar.org.
Radical Reactions: Radical-type cross-coupling reactions can also be employed in the synthesis of complex molecules containing the benzyloxy and trifluoromethyl moieties. For example, the asymmetric 1,2-oxytrifluoromethylation of styrenes utilizes radical trapping agents to form new C-C and C-O bonds nih.gov. This highlights the potential for radical-mediated transformations in the chemistry of compounds like this compound.
Reduction: The reduction of the ketone functionality to a secondary alcohol is a common transformation. Reagents like lithium aluminum hydride or diisobutylaluminum hydride can be used for this purpose, often with high stereoselectivity, which can be attributed to the presence of the trifluoromethyl substituent researchgate.net.
Computational Chemistry Approaches
Computational chemistry provides invaluable tools for understanding the structure, reactivity, and reaction mechanisms of fluorinated ketones at a molecular level. These theoretical studies complement experimental findings and can predict chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently applied to study fluorinated ketones to gain insights into their geometry, stability, and reactivity nih.gov.
DFT calculations can determine various molecular properties:
Optimized Geometries: DFT is used to find the lowest energy structure (optimized geometry) of molecules, including reactants, intermediates, transition states, and products. For example, DFT has been used to optimize the gas-phase structure of β-diketone derivatives using the B3LYP hybrid functional with the 6-311++G** basis set nih.gov. The presence of fluorine atoms can significantly affect bond lengths and angles, which DFT accurately calculates nih.gov.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. A low LUMO energy indicates a good electron acceptor (electrophile), while a high HOMO energy indicates a good electron donor (nucleophile). The strong electron-withdrawing nature of the CF₃ group in fluorinated ketones leads to a low-lying LUMO, explaining their high reactivity towards nucleophiles. DFT calculations on fluorinated flavones have shown that the CF₃ group increases the electrophilic properties of the compounds researchgate.net.
Reactivity Indices: DFT can be used to calculate reactivity descriptors such as electrophilicity index, which helps in predicting the reactivity of different sites within a molecule researchgate.net. Molecular electrostatic potential (MEP) maps, also derived from DFT, visualize the charge distribution and identify electrophilic and nucleophilic sites.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm molecular structures researchgate.netmdpi.com.
While specific DFT studies on the radical structures of this compound are not widely available, DFT is a standard method for studying radical species. It can be used to calculate the optimized geometry of radical intermediates and analyze their spin density distribution to understand their stability and reactivity in radical-mediated reactions.
| Application | Information Obtained | Example from Literature | Reference |
|---|---|---|---|
| Geometric Optimization | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | Optimized structures of fluorinated β-diketone derivatives in the gas phase. | nih.gov |
| Electronic Structure Analysis | HOMO-LUMO energies, energy gap, and molecular electrostatic potential (MEP) maps. | Investigation of electronic properties of fluorinated flavones, showing increased electrophilicity due to the CF₃ group. | researchgate.net |
| Tautomerism Studies | Relative energies and stability of different tautomeric forms (e.g., keto-enol). | DFT used to verify that fluorinated β-diketone oximes exist predominantly in the =N-OH tautomeric form. | bohrium.com |
| Reaction Mechanism Investigation | Energies of reactants, transition states, and products to determine reaction pathways and activation barriers. | DFT calculations used to investigate interactions regulating selectivities in asymmetric epoxidation catalyzed by a trifluoromethyl ketone. | researchgate.netuniupo.it |
Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Theoretical studies, primarily using DFT, are instrumental in understanding the origin of enantioselectivity in reactions involving fluorinated ketones.
These studies typically involve:
Modeling Transition States: The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the two possible enantiomers (R and S). Computational chemists build models of these diastereomeric transition states, including the substrate, catalyst, and any other reacting species.
Analyzing Non-covalent Interactions: By calculating the energies of these transition state models, researchers can identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) that stabilize one transition state over the other. For example, DFT calculations have identified F–H interactions and π–π stacking as crucial for controlling enantioselectivity in the desymmetrization of α-fluoro-α-aryl-1,3-indanediones acs.org. Similarly, computational modeling has pointed to nonconventional CH···O and CH−π interactions as key stabilizing features in the transition state leading to the major enantiomer in certain condensation reactions acs.org.
Rationalizing Experimental Results: Theoretical calculations provide a rationale for experimentally observed enantioselectivities. In the asymmetric 1,2-oxytrifluoromethylation of styrenes catalyzed by chiral vanadyl complexes, theoretical calculations were performed to explain the origin and extent of enantiocontrol nih.gov. DFT has also been used to rationalize the diastereo- and enantioselectivity observed in aza-[4+2] cyclization reactions involving α-halogenated aldehydes acs.org.
These computational insights are vital for the rational design of new and more effective chiral catalysts for reactions involving fluorinated ketones like this compound.
General Organometallic Reaction Mechanisms Applicable to Fluorinated Ketones
Organometallic reagents are excellent nucleophiles that readily react with the highly electrophilic carbonyl carbon of fluorinated ketones. The general mechanism for this reaction is a nucleophilic addition libretexts.org.
Mechanism with Grignard and Organolithium Reagents:
Nucleophilic Attack: The organometallic reagent, which can be represented as R-M (where R is a carbanion and M is a metal cation like MgX or Li), attacks the electrophilic carbonyl carbon of the fluorinated ketone. The carbon-metal bond is polarized, with the carbon atom being the nucleophilic site youtube.com.
Formation of Alkoxide Intermediate: This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: An acidic workup step is then performed to protonate the alkoxide intermediate, yielding the final tertiary alcohol product youtube.com.
The trifluoromethyl group's strong inductive effect makes the carbonyl carbon exceptionally reactive, facilitating this addition reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Beyond simple additions, more complex transformations involving organometallic reagents are possible. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling, can be used to form C-C bonds. For instance, potassium 1-(benzyloxy)alkyltrifluoroborates undergo stereospecific cross-coupling with aryl and heteroaryl chlorides nih.gov. This reaction proceeds with complete retention of stereochemistry. The proposed mechanism suggests that the benzyloxy group may play a role in stabilizing the diorganopalladium intermediate by coordinating to the metal center, thus preventing side reactions like β-hydride elimination nih.gov. This type of reaction demonstrates the sophisticated use of organometallic chemistry to build complex molecules from precursors structurally related to this compound.
| Reagent Type | Reaction | Product | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Grignard (R-MgX), Organolithium (R-Li) | Nucleophilic Addition | Tertiary Alcohol | Nucleophilic attack of the carbanion on the highly electrophilic carbonyl carbon. | libretexts.orgyoutube.com |
| Organotrifluoroborates (R-BF₃K) | Suzuki-Miyaura Cross-Coupling | Protected Secondary/Tertiary Alcohols | Palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. | nih.gov |
| Acetylide Anions | Nucleophilic Addition | Propargyl Alcohols | Addition of the acetylide to the carbonyl group to form an alkoxide, followed by protonation. | libretexts.org |
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. While specific experimental data for 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one is not widely published, the expected NMR spectra can be predicted based on its chemical structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (-OCH₂Ph) would likely appear as a singlet or a pair of doublets around 4.5-5.0 ppm. The methine proton (-CH(CH₃)-) adjacent to the ketone and the benzyloxy group is expected to be a quartet in the range of 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (-CH₃) would be a doublet in the upfield region, around 1.3-1.6 ppm, due to coupling with the methine proton.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms. The carbonyl carbon (C=O) is expected to have a chemical shift in the highly deshielded region of 190-200 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the benzyl group would resonate in the 127-137 ppm range. The benzylic methylene carbon (-OCH₂Ph) would likely be found around 70-75 ppm. The methine carbon (-CH(CH₃)-) is expected in the 75-85 ppm region, and the methyl carbon (-CH₃) would be in the upfield region, typically around 15-20 ppm.
¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal is expected to be a singlet and would appear at a characteristic chemical shift for a CF₃ group adjacent to a carbonyl group.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.4 | Multiplet | 5H |
| Benzylic-CH₂ | 4.5 - 5.0 | Singlet | 2H |
| Methine-CH | 4.0 - 4.5 | Quartet | 1H |
| Methyl-CH₃ | 1.3 - 1.6 | Doublet | 3H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| C=O | 190 - 200 |
| Aromatic-C | 127 - 137 |
| CF₃ | ~115 (quartet) |
| Methine-CH | 75 - 85 |
| Benzylic-CH₂ | 70 - 75 |
| Methyl-CH₃ | 15 - 20 |
| ¹⁹F NMR | Expected Chemical Shift (ppm) | Multiplicity |
| CF₃ | Characteristic region | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₁F₃O₂), the predicted monoisotopic mass is approximately 232.07 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232. The fragmentation of this compound would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the loss of a ·CF₃ radical and the formation of an acylium ion. Another significant fragmentation would be the cleavage of the benzylic C-O bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a base peak for compounds containing a benzyl group. Other fragments could arise from the loss of the entire benzyloxy group or from rearrangements.
| Ion | m/z (Predicted) | Possible Identity |
| [M]⁺ | 232 | Molecular Ion |
| [M-CF₃]⁺ | 163 | Loss of trifluoromethyl radical |
| [C₇H₇]⁺ | 91 | Benzyl cation |
| [M-C₇H₇O]⁺ | 125 | Loss of benzyloxy radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching of the ketone is expected in the region of 1740-1760 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl typically shifts this band to a higher frequency compared to a simple alkyl ketone. The C-F stretching vibrations of the trifluoromethyl group will likely produce strong and broad absorption bands in the 1100-1300 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to appear in the 1050-1150 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ketone) | 1740 - 1760 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-O-C Stretch (Ether) | 1050 - 1150 |
X-ray Crystallography for Definitive Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. For this compound, this technique could be used to establish its solid-state conformation and the absolute configuration of its chiral center at the third carbon atom, provided a suitable single crystal can be grown.
As of now, there are no publicly available crystal structures for this compound. A successful crystallographic analysis would reveal the spatial arrangement of the benzyloxy, trifluoromethyl, and methyl groups around the stereocenter, confirming the relative and absolute stereochemistry. This would be particularly valuable for understanding its interactions in a biological or chemical system.
Applications in Organic Synthesis and Materials Science
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one as a Versatile Intermediate in Organic Synthesis
This compound serves as a highly valuable and versatile intermediate in synthetic organic chemistry. Its structure contains multiple reactive sites that can be selectively targeted to create a diverse range of more complex molecules. The presence of the trifluoromethyl group activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility.
The benzyloxy group acts as a robust protecting group for the α-hydroxyl functionality, which can be removed under various conditions, typically hydrogenolysis, to reveal the free alcohol. This protected alcohol functionality allows for extensive chemical manipulation of the ketone without interference.
Research on analogous compounds, such as β-diketones, highlights their importance as key building blocks for synthesizing heterocyclic compounds that are significant in medicinal chemistry. researchgate.net Similarly, the 1,2-dicarbonyl-like nature of this compound makes it a candidate for constructing various heterocyclic systems. Furthermore, the palladium-catalyzed Suzuki-Miyaura reaction using potassium 1-(benzyloxy)alkyltrifluoroborates demonstrates that the benzyloxy group can stabilize diorganopalladium intermediates, preventing common side reactions like β-hydride elimination and enabling stereospecific cross-coupling. nih.gov This suggests that this compound could be a valuable precursor for creating chiral secondary alcohols with high stereochemical control.
Key synthetic transformations involving this intermediate could include:
Reduction of the ketone to form fluorinated chiral diols.
Reaction with organometallic reagents to generate tertiary alcohols.
Condensation reactions with amines or hydrazines to synthesize nitrogen-containing heterocycles.
Use in aldol (B89426) or similar C-C bond-forming reactions to build larger molecular scaffolds.
Synthesis of Fluorinated Building Blocks for Complex Molecular Architectures
The demand for novel fluorinated building blocks is driven by the pharmaceutical, agrochemical, and materials science industries. sigmaaldrich.com Introducing fluorine-containing groups is a widely used strategy to enhance the efficacy and properties of active compounds. bohrium.com Molecules that contain both trifluoromethyl and benzyloxy groups on adjacent carbons are valuable synthetic targets, particularly for creating complex molecules like fluorinated amino acids. researchgate.net
This compound is an exemplary precursor for such building blocks. The strategic combination of its functional groups allows for a stepwise and controlled elaboration into more complex structures. For instance, it can be converted into:
Trifluoromethylated Amino Acids: Through reductive amination of the ketone followed by deprotection of the benzyloxy group and oxidation.
Fluorinated Polyols: Via stereoselective reduction of the ketone and subsequent chemical modifications.
Chiral Ligands: By leveraging the influence of the existing chiral center (C3) to direct the stereochemistry of new chiral centers.
The synthesis of these building blocks often relies on classical transformations in organofluorine chemistry, and having a pre-functionalized, versatile starting material like this compound streamlines the synthetic process. nih.gov The ability to use such building blocks is a dominant approach in modern drug discovery. nih.gov
Integration into Advanced Materials Formulations (e.g., semiconductors, liquid crystals)
The unique electronic properties and molecular shape imparted by fluorine atoms make fluorinated compounds attractive candidates for advanced materials. nih.gov While specific integration of this compound into semiconductors is not widely documented, its molecular features suggest significant potential in the formulation of liquid crystals.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Their molecular arrangement can be manipulated by external stimuli like electric fields, making them essential for display technologies. The performance of liquid crystals is highly dependent on the structure of their constituent molecules.
The trifluoromethyl group is particularly useful in this context. It is bulky, highly electronegative, and metabolically stable. nih.govmdpi.com Its inclusion can:
Influence Mesophase Behavior: The steric bulk of the CF3 group can disrupt intermolecular packing, lowering melting points and influencing the type of liquid crystalline phase (e.g., nematic, smectic) that is formed. nih.gov
Enhance Stability: The strength of the carbon-fluorine bond enhances the chemical and thermal stability of the material. sigmaaldrich.com
This compound combines the bulky, electron-withdrawing trifluoromethyl group with the rigid phenyl ring of the benzyloxy moiety. This combination of a flexible alkyl chain and a rigid aromatic component is a common design principle for calamitic (rod-shaped) liquid crystals. tcichemicals.com By incorporating this molecule or its derivatives into a larger molecular structure, it is possible to fine-tune the necessary optical and electronic properties for liquid crystal applications.
Influence of Trifluoromethyl and Benzyloxy Moieties on Tunable Molecular Properties and Design Principles
The molecular properties of this compound are dominated by the powerful influence of its trifluoromethyl (CF3) and benzyloxy (-OCH2Ph) groups. Understanding their individual and combined effects is crucial for molecular design.
The trifluoromethyl group is one of the most important fluorinated moieties in medicinal and materials chemistry. mdpi.com Its key properties include:
High Electronegativity: The fluorine atoms are highly electronegative, making the CF3 group a strong electron-withdrawing substituent. This can significantly alter the reactivity of adjacent functional groups and the acidity of nearby protons. beilstein-journals.org
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve pharmacokinetic profiles in drug candidates. mdpi.com
Metabolic Stability: The strength of the C-F bond makes the CF3 group highly resistant to oxidative metabolism, which can increase the in vivo half-life of a drug. beilstein-journals.org
Steric Effects: While isosteric with a methyl group, its electronic properties are opposite, providing a tool to probe steric versus electronic effects in biological systems.
Steric Bulk: The benzyl (B1604629) group is sterically demanding, which can influence the stereochemical outcome of reactions at adjacent centers.
Electronic Influence: The aromatic ring can engage in π-stacking interactions and potentially coordinate with metal catalysts, as seen in cross-coupling reactions, thereby stabilizing reactive intermediates and controlling reaction pathways. nih.gov
The combination of these two groups in one molecule creates a powerful synthetic tool. The electron-withdrawing CF3 group activates the ketone for nucleophilic reactions, while the bulky, robust benzyloxy group protects the adjacent stereocenter, allowing for precise molecular engineering. These tunable properties are fundamental to the design principles for creating new pharmaceuticals, agrochemicals, and advanced materials. mdpi.comresearchgate.net
Interactive Data Table: Physicochemical Properties of Key Functional Groups
| Functional Group | Property | Typical Influence on Molecule |
| Trifluoromethyl (-CF3) | Electronegativity | Strong electron-withdrawing effect |
| Lipophilicity | Increases lipophilicity (Hansch π = +0.88) mdpi.com | |
| Metabolic Stability | High resistance to oxidative metabolism beilstein-journals.org | |
| Steric Size | Similar to isopropyl group | |
| Benzyloxy (-OCH2Ph) | Protecting Group Nature | Stable to a wide range of reagents; removable by hydrogenolysis |
| Steric Hindrance | Provides significant steric bulk | |
| Electronic Effect | Can participate in π-stacking and catalyst coordination nih.gov | |
| Lipophilicity | Increases lipophilicity |
Future Research Directions for 3 Benzyloxy 1,1,1 Trifluorobutan 2 One
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for trifluoromethyl ketones often rely on expensive or hazardous reagents. Future research should prioritize the development of more sustainable and efficient routes to 3-(benzyloxy)-1,1,1-trifluorobutan-2-one.
One promising avenue is the use of fluoroform (HCF3), a readily available and inexpensive industrial byproduct, as the trifluoromethyl source. uni.lursc.org Research could focus on developing catalytic systems that can efficiently activate fluoroform for the trifluoromethylation of a suitable precursor to this compound.
Another area for development is the use of flow chemistry. Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates. researchgate.net Developing a flow-based synthesis of this compound could lead to a more efficient and safer manufacturing process.
Furthermore, exploring biocatalytic or chemoenzymatic approaches could offer a highly selective and environmentally benign synthetic strategy. Enzymes, or their engineered variants, could be employed for the asymmetric synthesis of chiral versions of this compound, which is of significant interest for pharmaceutical applications.
Exploration of New Reactivity Modes and Catalytic Transformations
The trifluoromethyl ketone and benzyloxy moieties in this compound offer multiple sites for chemical transformation. Future research should aim to uncover novel reactivity patterns and develop new catalytic transformations for this compound.
One area of interest is the catalytic asymmetric reduction of the ketone functionality. The development of highly efficient and stereoselective catalysts for this transformation would provide access to enantioenriched trifluoromethylated alcohols, which are valuable building blocks in medicinal chemistry. researchgate.net
Additionally, the benzyloxy group can be a versatile handle for further functionalization. For example, catalytic debenzylation can reveal a hydroxyl group, which can then be used in a variety of subsequent reactions. Exploring tandem reaction sequences that involve transformations at both the ketone and benzyloxy groups could lead to the rapid assembly of complex molecular architectures.
The development of photocatalytic reactions involving this compound is another promising direction. Photocatalysis can enable unique bond formations and functional group manipulations under mild conditions, potentially leading to novel transformations that are not accessible through traditional thermal methods. researchgate.net
Computational Design for Enhanced Selectivity and Efficiency
Computational chemistry can play a crucial role in accelerating the development of new synthetic methods and catalysts for this compound. nih.govnih.gov
Future research should leverage computational tools for the rational design of catalysts that can achieve high levels of stereoselectivity in reactions involving this compound. For instance, density functional theory (DFT) calculations can be used to model transition states of catalytic reactions and predict the enantioselectivity of different catalyst designs. psu.edusigmaaldrich.com This in silico screening can significantly reduce the experimental effort required to identify optimal catalysts. enamine.net
Computational studies can also provide valuable insights into the reaction mechanisms of novel transformations. By understanding the intricate details of how reactions proceed, researchers can devise strategies to improve reaction efficiency, minimize side products, and expand the substrate scope.
Moreover, machine learning and artificial intelligence could be employed to predict the reactivity of this compound under various conditions and to identify promising new reaction pathways that have not yet been explored experimentally.
Strategic Integration into Diverse Synthetic Targets for Functional Materials
The unique properties imparted by the trifluoromethyl and benzyloxy groups make this compound an attractive building block for the synthesis of advanced functional materials. nih.gov
Future research should focus on the strategic incorporation of this compound into polymers, liquid crystals, and other materials to tailor their properties. For example, the introduction of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and lipophilicity of materials. The benzyloxy group, on the other hand, can be used as a point of attachment for further modification or as a key element in supramolecular assembly.
The synthesis of fluorinated polymers derived from this compound could lead to materials with low surface energy, useful for creating hydrophobic and oleophobic coatings. Additionally, the incorporation of this building block into liquid crystal structures could lead to new materials with tunable optical and electronic properties for display technologies.
Furthermore, the development of functional materials for biological applications is a promising area. For instance, fluorinated compounds are increasingly used in drug delivery and medical imaging. This compound could serve as a precursor for the synthesis of novel fluorinated probes and drug carriers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one, and what reaction conditions ensure high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. Start with 3-hydroxy-1,1,1-trifluorobutan-2-one, generated by reducing 1,1,1-trifluoro-3-oxobutan-2-one using NaBH₄ in methanol. The hydroxyl group is then substituted with benzyl bromide under basic conditions (e.g., NaH in THF at 0°C to room temperature). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. This approach mirrors methods used for analogous ethoxy-substituted trifluoromethyl ketones .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoromethyl group.
- ¹H NMR : The benzyloxy group shows a triplet for the CH₂ group (δ ~4.5 ppm) and aromatic protons (δ ~7.3 ppm).
- IR : Strong C=O stretch (~1750 cm⁻¹) for the ketone and C-O-C stretch (~1250 cm⁻¹) for the ether.
- X-ray crystallography (if crystalline) resolves the spatial arrangement of functional groups, as demonstrated in structurally similar benzyloxy-containing compounds .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid moisture and strong acids/bases, as the trifluoromethyl group may hydrolyze under acidic conditions. Safety data for related fluorinated ketones recommend monitoring for carbonyl stability via periodic FT-IR analysis .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the ketone's reactivity in nucleophilic additions?
- Methodological Answer : The CF₃ group increases ketone electrophilicity by inductively withdrawing electron density, accelerating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) on similar trifluoromethyl ketones show reduced LUMO energy at the carbonyl carbon, corroborating enhanced reactivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs .
Q. What strategies prevent side reactions during benzyloxy deprotection in the presence of a trifluoromethyl ketone?
- Methodological Answer : Hydrogenolysis (H₂/Pd-C) selectively removes the benzyl group without reducing the ketone. Alternatively, use BCl₃ in dichloromethane at -78°C to cleave the benzyl ether while preserving the CF₃ group. Monitor reaction progress via TLC and quench with methanol to prevent over-acidification, as seen in peptide-coupled trifluoromethyl ketone systems .
Q. Can computational models predict regioselectivity in electrophilic aromatic substitution on the benzyloxy ring?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal electron-rich positions on the benzyloxy aromatic ring. For example, the para position to the ether oxygen is most reactive toward electrophiles like nitronium ions. Validate predictions experimentally using HNO₃/H₂SO₄ nitration followed by LC-MS to analyze isomer distribution .
Q. What derivatives of this compound are synthetically accessible, and what are their applications?
- Methodological Answer :
- Reduction : LiAlH₄ reduces the ketone to 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol, a chiral alcohol precursor.
- Amination : React with primary amines (e.g., benzylamine) to form β-amino ketones, potential intermediates for heterocyclic pharmaceuticals.
- Oxidation : KMnO₄ oxidizes the benzyloxy group to a carboxylic acid, enabling coordination chemistry studies. These pathways align with transformations of structurally related fluorinated ketones .
Q. What biological activities are reported for derivatives of this compound, and how are they evaluated?
- Methodological Answer : Derivatives with peptide-like substituents (e.g., benzyloxycarbonyl-leucine) inhibit proteases. For example, enzymatic assays (IC₅₀ determination) and X-ray crystallography validate their binding to SARS-CoV main protease active sites. Cell-based assays (e.g., cytotoxicity in Vero cells) assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
